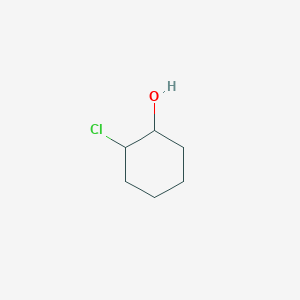

2-Chlorocyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEWDMNOXFGGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871167 | |

| Record name | 2-Chlorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-86-0 | |

| Record name | 2-Chlorocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chlorocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorocyclohexanol chemical properties and hazards

An In-depth Technical Guide to 2-Chlorocyclohexanol: Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and handling protocols for this compound (CAS No: 1561-86-0). The information is intended for professionals in research and development who utilize this compound as an intermediate in organic synthesis.

Core Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2][3][4] It has limited solubility in water but is soluble in many organic solvents.[3] It is a key synthetic intermediate, particularly in the production of acaricides and other fine chemicals.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [2][3][5][6][7][8] |

| Molecular Weight | 134.60 g/mol | [3][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |

| Melting Point | 29 °C | [2] |

| Boiling Point | 88-90 °C @ 20 mmHg | [2] |

| 160-161 °C (lit.) | [9] | |

| Density | 1.13 g/mL at 25 °C | [2][10] |

| Refractive Index (n20/D) | 1.488 | [2][10] |

| Flash Point | 70 °C (158 °F) - closed cup | [1] |

| Vapor Pressure | 0.027 mmHg at 25 °C | [2] |

| Vapor Density | 4.64 | [1] |

| pKa | 14.30 ± 0.40 (Predicted) | [2][4] |

| LogP (Octanol/Water) | 1.25 (at 25 °C, pH 7) | [9] |

Hazards and Safety Information

This compound is classified as a hazardous substance, primarily as an irritant and a combustible liquid.[6][9] Proper handling and storage are critical to ensure laboratory safety.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[9] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[9] |

Health Effects Summary

-

Inhalation : May cause irritation to the respiratory tract.[1][2][4][6][10] High concentrations can lead to central nervous system depression.[1]

-

Skin Contact : Causes skin irritation and may lead to dermatitis.[1][2][4][6][10]

-

Eye Contact : Causes serious eye irritation, with potential for corneal damage.[1][6]

-

Ingestion : Harmful if swallowed; may cause gastrointestinal irritation with nausea and vomiting.[1][9]

Fire and Explosion Hazards

This compound is a combustible liquid with a flash point of 70°C.[1] Vapors are heavier than air and may travel to an ignition source.[1] In the event of a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas, may be generated.[1][11][12] Containers may explode when heated.[1][11] Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction.[1][12]

Experimental Protocols & Methodologies

Synthesis of this compound from Cyclohexene

This protocol is adapted from a procedure published in Organic Syntheses.[13] The method involves the addition of hypochlorous acid to cyclohexene.

Methodology:

-

Preparation of Hypochlorous Acid Solution:

-

In a 5-L flask, dissolve 25 g of mercuric chloride in 500 cc of water.

-

Add 800 g of cracked ice.

-

Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.

-

Pass a rapid stream of chlorine gas into the mixture, maintaining a temperature below 5°C, until the yellow precipitate of mercuric oxide just disappears.

-

Slowly add 1600 cc of cold 1.5 N nitric acid with stirring.

-

Determine the concentration of the resulting hypochlorous acid solution by titrating a sample against a standard thiosulfate solution after reaction with excess potassium iodide.

-

-

Reaction with Cyclohexene:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.

-

Add approximately one-fourth of the calculated amount of the prepared hypochlorous acid solution.

-

Stir the mixture vigorously while maintaining a temperature between 15-20°C.

-

Monitor the reaction by testing a 1-cc sample with potassium iodide solution and dilute hydrochloric acid; the reaction is complete when no yellow color is produced.

-

Continue adding portions of the hypochlorous acid solution and repeating the process until all the acid has been added and a slight excess is present.

-

-

Isolation and Purification:

-

Saturate the reaction mixture with sodium chloride.

-

Perform a steam distillation. Approximately 2 L of distillate is required to collect all the this compound.

-

Saturate the distillate with salt and separate the oily layer.

-

Extract the aqueous layer once with approximately 250 cc of ether.

-

Combine the ether extract with the oily layer and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation, and then distill the residue under reduced pressure to yield pure this compound.

-

Stereospecific Reactions with Sodium Hydroxide

The reaction of this compound with a strong base like sodium hydroxide is highly dependent on the stereochemistry of the starting material.

-

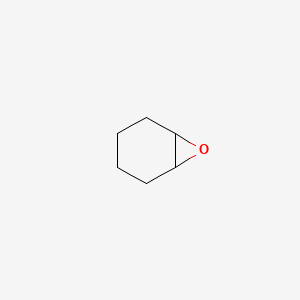

trans-2-Chlorocyclohexanol: Undergoes an intramolecular SN2 reaction (Williamson ether synthesis) to form 1,2-epoxycyclohexane. The axial positions of the hydroxyl and chlorine groups in the chair conformation allow for backside attack of the resulting alkoxide on the carbon bearing the chlorine.[14][15][16]

-

cis-2-Chlorocyclohexanol: Yields cyclohexanone. In this isomer, the geometry is not suitable for intramolecular backside attack. Instead, the reaction proceeds through an elimination mechanism, followed by tautomerization of the enol intermediate to the more stable ketone.[14][15][16]

Analytical Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic broad absorption band for the hydroxyl (O-H) group stretch, typically around 3300-3600 cm⁻¹. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹ and the C-Cl stretching vibration, which appears in the fingerprint region.[6][7]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) can confirm the molecular weight (134.6 g/mol ).[7][8] The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation, confirming the connectivity of atoms and the stereochemical relationship between the chlorine and hydroxyl substituents.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][18]

-

Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][11][12][19]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1][12]

-

Respiratory Protection : If working outside of a fume hood or if vapors are expected to exceed exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[1][19]

Storage and Handling

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][11]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][11][12]

-

Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1]

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][11]

-

Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chembk.com [chembk.com]

- 3. CAS 1561-86-0: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (CAS 1561-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound, TECH., [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Treatment of traus-2-chlorocyclohexanol with \mathrm{NaOH} yields 1,2 -ep.. [askfilo.com]

- 15. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]

- 16. Solved 3. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]

- 17. lehigh.edu [lehigh.edu]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

An In-Depth Technical Guide to 2-Chlorocyclohexanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorocyclohexanol, including its isomers, chemical and physical properties, synthesis, key reactions, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block.

Chemical Identification and Properties

This compound is a chlorinated cyclic alcohol with the chemical formula C₆H₁₁ClO. It exists as a mixture of stereoisomers, primarily the cis and trans diastereomers, which exhibit distinct physical and chemical properties.

CAS Numbers:

-

trans-2-Chlorocyclohexanol: 6628-80-4[5]

-

cis-2-Chlorocyclohexanol: 116783-28-9 and 16536-58-6. Note: There is some ambiguity in the CAS number for the cis-isomer, with both numbers appearing in chemical databases. 16536-58-6 may refer to the racemic mixture.[6][7][8]

Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound and its cis and trans isomers is presented in the table below. These properties are crucial for designing reaction conditions and purification procedures.

| Property | This compound (Mixture) | cis-2-Chlorocyclohexanol | trans-2-Chlorocyclohexanol |

| Molecular Formula | C₆H₁₁ClO | C₆H₁₁ClO | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol [1][9] | 134.606 g/mol [8] | 134.606 g/mol [10] |

| Appearance | Colorless to pale yellow liquid | - | - |

| Density | 1.13 g/mL at 25 °C[2] | - | 1.146 g/mL[10] |

| Boiling Point | - | - | 177.31 °C (estimated)[10] |

| Melting Point | - | - | 29 °C[10] |

| Refractive Index (n20/D) | 1.488[2] | - | 1.4899 (estimated)[10] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of cyclohexene with hypochlorous acid (HOCl). This reaction proceeds via an electrophilic addition mechanism and typically yields a mixture of cis and trans isomers.

Experimental Protocol: Synthesis from Cyclohexene

This protocol is adapted from a standard organic synthesis procedure.[11]

Materials:

-

Cyclohexene

-

Mercuric chloride (HgCl₂)

-

Sodium hydroxide (NaOH)

-

Chlorine gas (Cl₂)

-

Nitric acid (HNO₃), 1.5 N

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl)

-

Standard thiosulfate solution

Procedure:

-

Preparation of Hypochlorous Acid Solution:

-

In a 5-L flask, dissolve 25 g of mercuric chloride in 500 cc of water and add 800 g of cracked ice.

-

Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.

-

Pass a rapid stream of chlorine gas into the mixture, keeping the temperature below 5 °C, until the yellow precipitate of mercuric oxide just disappears.

-

Slowly add 1600 cc of cold 1.5 N nitric acid with stirring.

-

Determine the concentration of the hypochlorous acid solution by titrating a sample with a standard thiosulfate solution after reaction with excess potassium iodide in acidic medium.

-

-

Reaction with Cyclohexene:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.

-

Add approximately one-fourth of the calculated amount of the prepared hypochlorous acid solution.

-

Maintain the temperature between 15 and 20 °C and stir vigorously until a 1-cc test portion shows no yellow color upon treatment with potassium iodide solution and dilute hydrochloric acid.

-

Continue adding portions of the hypochlorous acid solution and repeat the process until the reaction is complete, indicated by a slight excess of hypochlorous acid.

-

-

Work-up and Purification:

-

Saturate the reaction mixture with sodium chloride.

-

Perform steam distillation. Collect approximately 2 L of distillate.

-

Saturate the distillate with sodium chloride and separate the oily layer.

-

Extract the aqueous layer once with approximately 250 cc of diethyl ether.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Remove the ether by distillation and then distill the product under reduced pressure.

-

Stereoselective Synthesis

Stereoselective synthesis of either the cis or trans isomer can be achieved through various methods, often involving the use of specific reagents or starting materials. For instance, the reduction of 2-chlorocyclohexanone with certain reducing agents can favor the formation of one diastereomer over the other.[8] The synthesis of trans-2-chlorocyclohexanol can be achieved from chlorocyclohexane via an elimination to cyclohexene followed by halohydrin formation.[12]

Key Reactions of this compound Isomers

The stereochemistry of the cis and trans isomers of this compound plays a critical role in their reactivity, particularly in base-mediated reactions.

Reaction with Sodium Hydroxide

A notable difference in reactivity is observed when the cis and trans isomers are treated with a strong base like sodium hydroxide.[13][14][15][16]

-

trans-2-Chlorocyclohexanol: Undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to form 1,2-epoxycyclohexane . The anti-periplanar arrangement of the hydroxyl and chloro groups in the more stable chair conformation allows for backside attack of the resulting alkoxide on the carbon bearing the chlorine atom.[13]

-

cis-2-Chlorocyclohexanol: Primarily undergoes an E2 elimination reaction to yield cyclohexanone . In the cis isomer, the hydroxyl and chloro groups are not in an anti-periplanar arrangement suitable for epoxide formation. Instead, the base abstracts a proton, leading to the elimination of the chloride ion and the formation of an enol, which then tautomerizes to the more stable cyclohexanone.[13]

The differing reaction pathways of the cis and trans isomers with a base are a classic example of stereospecific reactions.

Oxidation to 2-Chlorocyclohexanone

This compound can be oxidized to 2-chlorocyclohexanone , an important intermediate in various organic syntheses.[17][18] Common oxidizing agents for this transformation include chromic acid-based reagents or other milder oxidants.

Experimental Workflows and Logical Relationships

The synthesis and subsequent reactions of this compound can be visualized as a clear workflow, highlighting the pivotal role of this compound as an intermediate.

References

- 1. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1561-86-0 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. trans-2-Chlorocyclohexanol | 6628-80-4 [chemicalbook.com]

- 6. Cyclohexanol, 2-chloro-, cis (CAS 16536-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cyclohexanol, 2-chloro-, cis | C6H11ClO | CID 6432155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-2-chlorocyclohexanol|lookchem [lookchem.com]

- 9. Cyclohexanol, 2-chloro-, trans- | C6H11ClO | CID 6432628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trans-2-Chlorocyclohexanol|lookchem [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Solved 4. Propose the scheme of the synthesis of | Chegg.com [chegg.com]

- 13. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]

- 14. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]

- 15. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]

- 16. Solved Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Page loading... [guidechem.com]

physical properties of cis-2-Chlorocyclohexanol

An In-depth Technical Guide to the Physical Properties of cis-2-Chlorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Chlorocyclohexanol is a halogenated cyclic alcohol of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Its stereochemistry, with the chloro and hydroxyl groups on the same side of the cyclohexane ring, dictates its physical properties and reactivity. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physical and Chemical Properties

The are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [1][2] |

| Molecular Weight | 134.60 g/mol | [1][2] |

| Appearance | Not specified in search results | |

| Melting Point | 310 K (approximately 37 °C) | [1] |

| Boiling Point | Not specified in search results | |

| Density | Not specified in search results | |

| Refractive Index | Not specified in search results | |

| Solubility | Quantitative data not available in search results. Expected to be soluble in polar organic solvents. | |

| CAS Number | 16536-58-6 | [1] |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of cis-2-Chlorocyclohexanol.

Infrared (IR) Spectroscopy

The IR spectrum of cis-2-Chlorocyclohexanol is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring.

-

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ range, indicative of the carbon-oxygen single bond.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region, which can be characteristic of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for cis-2-Chlorocyclohexanol were not found in the search results, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its structure.

-

¹H NMR Spectrum:

-

CH-OH proton: A signal between 3.5 and 4.5 ppm, which would likely be a multiplet due to coupling with adjacent protons. The chemical shift of the hydroxyl proton itself is variable and may appear as a broad singlet.

-

CH-Cl proton: A multiplet expected to be in the range of 3.5 to 4.5 ppm, shifted downfield due to the electronegativity of the chlorine atom.

-

Cyclohexane ring protons (CH₂): A complex series of multiplets between 1.2 and 2.5 ppm.

-

-

¹³C NMR Spectrum:

-

C-OH carbon: A signal in the range of 65-80 ppm.

-

C-Cl carbon: A signal in the range of 50-65 ppm.

-

Cyclohexane ring carbons (CH₂): Signals in the 20-40 ppm range.

-

Mass Spectrometry (MS)

The electron ionization mass spectrum of cis-2-Chlorocyclohexanol would show the molecular ion peak and various fragmentation patterns.[1][3]

-

Molecular Ion (M⁺): A peak at m/z = 134 and an isotope peak at m/z = 136 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Patterns:

-

Loss of H₂O: A peak at m/z = 116, resulting from the dehydration of the molecular ion.

-

Loss of Cl: A peak at m/z = 99 from the cleavage of the C-Cl bond.

-

Loss of HCl: A peak at m/z = 98.

-

Alpha-cleavage: Fragmentation adjacent to the hydroxyl group.

-

Other smaller fragments corresponding to the further breakdown of the cyclohexane ring.

-

Experimental Protocols

The following are detailed methodologies for the determination of the key .

Melting Point Determination

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Procedure:

-

A small, finely powdered sample of cis-2-Chlorocyclohexanol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

Procedure:

-

A sample of cis-2-Chlorocyclohexanol (a few mL) is placed in the distillation flask along with a boiling chip.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The excess water is removed, and the pycnometer is weighed again.

-

The process is repeated with cis-2-Chlorocyclohexanol.

-

The density is calculated using the formula: Density = (mass of substance) / (mass of an equal volume of water) × density of water at that temperature.

Refractive Index Measurement

Apparatus: Abbe refractometer, constant temperature water bath.

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the cis-2-Chlorocyclohexanol sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach a constant temperature, typically 20 °C, by circulating water from a water bath.

-

The light source is adjusted, and the telescope is focused until the borderline between the light and dark fields is sharp.

-

The compensator is adjusted to remove any color fringes.

-

The refractive index is read from the scale.

Spectroscopic Analysis

-

IR Spectroscopy: A drop of the liquid sample is placed between two salt (NaCl or KBr) plates to form a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded.

-

NMR Spectroscopy: A small amount of the sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added. The tube is then placed in the NMR spectrometer to acquire the spectrum.

-

Mass Spectrometry: A dilute solution of the sample is injected into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization and analysis.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a compound like cis-2-Chlorocyclohexanol.

Caption: Logical workflow for the characterization of cis-2-Chlorocyclohexanol.

References

Stereochemistry of 2-Chlorocyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the stereochemistry of 2-chlorocyclohexanol isomers. This compound presents a fascinating case study in stereoisomerism, with its cis and trans diastereomers each existing as a pair of enantiomers. The spatial arrangement of the chloro and hydroxyl groups on the cyclohexane ring dictates not only the physical properties of these isomers but also their chemical reactivity, a crucial consideration in synthetic chemistry and drug development. This guide provides a comprehensive overview of the synthesis, separation, physical properties, and reactivity of the four stereoisomers of this compound, supported by detailed experimental protocols and logical diagrams to illustrate key concepts.

Introduction to the Stereoisomers of this compound

This compound has two stereocenters, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the chlorine atom). This gives rise to a total of four possible stereoisomers:

-

trans-2-Chlorocyclohexanol: Exists as a pair of enantiomers, (1R,2R)-2-chlorocyclohexanol and (1S,2S)-2-chlorocyclohexanol. In the trans isomer, the hydroxyl and chloro groups are on opposite sides of the cyclohexane ring.

-

cis-2-Chlorocyclohexanol: Exists as a pair of enantiomers, (1R,2S)-2-chlorocyclohexanol and (1S,2R)-2-chlorocyclohexanol. In the cis isomer, the hydroxyl and chloro groups are on the same side of the ring.

The relationship between these isomers is critical to understanding their behavior. The cis and trans pairs are diastereomers of each other, meaning they have different physical properties and can be separated by techniques such as chromatography or distillation. The enantiomers within each pair have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions.

Physical Properties of this compound Isomers

| Property | trans-2-Chlorocyclohexanol (racemic) | cis-2-Chlorocyclohexanol (racemic) | Reference(s) |

| Melting Point (°C) | 29 | Not available (liquid at room temp) | [1][2] |

| Boiling Point (°C) | 88-90 (at 20 mmHg) | Not available | [2] |

| Density (g/mL at 25°C) | 1.130 | 1.13 | [1] |

| Refractive Index (nD20) | 1.4880 | 1.488 | [1][2] |

| Specific Rotation ([α]D) | Racemate is optically inactive. | Racemate is optically inactive. |

Note: Specific rotation values for the individual enantiomers are not consistently reported in publicly available literature. Determination of these values would require experimental measurement following enantiomeric resolution.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of cis and trans diastereomers. The separation of these diastereomers and the subsequent resolution of the enantiomers are crucial steps to obtaining stereochemically pure compounds.

Synthesis of a Mixture of this compound Isomers

A common method for the synthesis of this compound is the reaction of cyclohexene with hypochlorous acid (HOCl), often generated in situ from a chlorinating agent and water.

Experimental Protocol: Synthesis of this compound

-

Materials: Cyclohexene, Calcium hypochlorite (Ca(OCl)2), Dry ice (solid CO2), Dichloromethane (CH2Cl2), Water, Sodium bisulfite (NaHSO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

A suspension of calcium hypochlorite in water is stirred and cooled in an ice bath.

-

Dry ice is added in portions to generate hypochlorous acid in situ.

-

Cyclohexene, dissolved in dichloromethane, is added dropwise to the cold hypochlorous acid solution with vigorous stirring. The reaction temperature is maintained below 10°C.

-

After the addition is complete, the reaction is stirred for an additional hour at room temperature.

-

The reaction is quenched by the addition of sodium bisulfite solution to destroy any excess hypochlorous acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of cis- and trans-2-chlorocyclohexanol.

-

Separation of Cis and Trans Diastereomers

The cis and trans diastereomers of this compound can be separated using column chromatography.

Experimental Protocol: Diastereomeric Separation

-

Materials: Mixture of this compound isomers, Silica gel (for column chromatography), Hexane, Ethyl acetate.

-

Procedure:

-

A chromatography column is packed with silica gel in hexane.

-

The crude mixture of this compound isomers is loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated cis and trans isomers.

-

Fractions containing the pure isomers are combined and the solvent is evaporated to yield the separated diastereomers.

-

Resolution of Enantiomers

The resolution of the enantiomers of each diastereomer can be achieved by forming diastereomeric derivatives with a chiral resolving agent.

Experimental Protocol: Enantiomeric Resolution of trans-2-Chlorocyclohexanol

-

Materials: Racemic trans-2-chlorocyclohexanol, (R)-(-)-Mandelic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane, Diethyl ether, Hexane, 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Esterification: To a solution of racemic trans-2-chlorocyclohexanol and (R)-(-)-mandelic acid in dichloromethane, DCC and a catalytic amount of DMAP are added at 0°C. The reaction is stirred overnight at room temperature.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed with 1 M HCl and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.

-

The solvent is removed to yield a mixture of diastereomeric esters: (1R,2R)-2-chlorocyclohexyl (R)-mandelate and (1S,2S)-2-chlorocyclohexyl (R)-mandelate.

-

Separation of Diastereomeric Esters: The diastereomeric esters are separated by fractional crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

-

Hydrolysis: The separated diastereomeric esters are individually hydrolyzed using a base (e.g., sodium hydroxide in methanol/water) to yield the enantiomerically pure (1R,2R)-2-chlorocyclohexanol and (1S,2S)-2-chlorocyclohexanol, respectively, and sodium (R)-(-)-mandelate.

-

The pure enantiomers are extracted with an organic solvent, dried, and the solvent is removed. The chiral resolving agent can be recovered by acidifying the aqueous layer and extracting with an appropriate solvent.

-

Conformational Analysis and Reactivity

The stereochemical outcome of reactions involving this compound isomers is profoundly influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions.

Conformational Equilibria

Both cis and trans isomers of this compound exist as an equilibrium of two chair conformations.

Caption: Chair-flip equilibrium for trans-2-chlorocyclohexanol.

For the trans isomer, the diequatorial conformation is generally more stable due to reduced steric hindrance. In the cis isomer, one substituent must be axial while the other is equatorial.

Caption: Chair-flip equilibrium for cis-2-chlorocyclohexanol.

Stereospecific Reactions: The Role of Conformation

The reaction of this compound isomers with a base is a classic example of how stereochemistry dictates reactivity.

trans-2-Chlorocyclohexanol: Treatment of trans-2-chlorocyclohexanol with a base leads to the formation of cyclohexene oxide. This is an intramolecular Williamson ether synthesis (an SN2 reaction). For this reaction to occur, the nucleophilic alkoxide and the leaving group (chloride) must be in an anti-periplanar arrangement. This is achieved in the diaxial conformation of the trans isomer.

Caption: Reaction pathway for epoxide formation.

cis-2-Chlorocyclohexanol: In the cis isomer, the hydroxyl and chloro groups can never be anti-periplanar in a chair conformation. Therefore, intramolecular SN2 attack is not possible. Instead, treatment with a base results in an E2 elimination reaction, where a proton on the carbon bearing the hydroxyl group is removed, and the chloride ion is eliminated to form cyclohexanone via an enol intermediate.

Caption: Reaction pathway for cyclohexanone formation.

Conclusion

The stereochemistry of this compound isomers provides a rich platform for understanding the interplay between molecular structure, physical properties, and chemical reactivity. For researchers in drug development and synthetic chemistry, a thorough grasp of these principles is essential for the rational design and synthesis of stereochemically pure molecules. The distinct reaction pathways of the cis and trans isomers upon treatment with a base highlight the critical role of conformational analysis in predicting reaction outcomes. The experimental protocols provided in this guide offer a practical framework for the synthesis, separation, and characterization of these important stereoisomers.

References

2-Chlorocyclohexanol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular and physical data for 2-Chlorocyclohexanol, a key biochemical intermediate. The information is presented to support research and development activities requiring precise chemical specifications.

Core Molecular Data

The foundational properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and formulation development.

Molecular Formula and Weight Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO | [1][2][3][4][5] |

| Molecular Weight | 134.60 g/mol | [3][4][5] |

| Exact Mass | 134.0498427 Da | [1] |

The molecular formula, C₆H₁₁ClO, indicates that each molecule of this compound is composed of six carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom.[1][2][3][4] The molecular weight is approximately 134.60 g/mol .[3][4][5] This value is the mass of one mole of the substance and is essential for converting between mass and molar quantities in experimental settings. The precise monoisotopic mass is 134.0498427 Da.[1]

Logical Relationship of Molecular Properties

The determination of a compound's molecular weight is logically derived from its molecular formula and the atomic weights of its constituent elements. This workflow is a fundamental concept in chemistry.

Caption: Workflow for calculating molecular weight from the molecular formula.

Note on Experimental Protocols and Signaling Pathways: The request for detailed experimental protocols and signaling pathways is not applicable to the core topic of determining the molecular weight and formula of a simple chemical compound like this compound. These properties are fundamental constants derived from the atomic composition of the molecule, rather than complex biological or experimental processes. The provided diagram illustrates the logical derivation of the molecular weight, which is the relevant workflow for this specific inquiry.

References

Solubility of 2-Chlorocyclohexanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorocyclohexanol, a vital intermediate in organic synthesis. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents estimated solubility based on the known behavior of structurally analogous compounds: cyclohexanol and chlorocyclohexane. The underlying principle of "like dissolves like" governs the solubility predictions, where the polar hydroxyl group and the moderately polar chloro group influence its interaction with various organic solvents.

Physicochemical Properties of this compound

Before delving into its solubility, a summary of this compound's key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.13 g/mL at 25 °C[1] |

| Boiling Point | 88-90 °C at 20 mmHg |

| Melting Point | 29 °C |

| Refractive Index | n20/D 1.488 |

Estimated Solubility of this compound

The following table summarizes the estimated quantitative solubility of this compound in a range of common organic solvents. These estimations are derived from the known solubility of cyclohexanol and chlorocyclohexane, providing a predictive framework for experimental design.[2][3][4][5][6]

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Non-polar | Soluble | > 10 |

| Toluene | Non-polar (Aromatic) | Very Soluble | > 25 |

| Diethyl Ether | Polar aprotic | Very Soluble / Miscible | Miscible |

| Chloroform | Polar aprotic | Very Soluble / Miscible | Miscible |

| Acetone | Polar aprotic | Very Soluble / Miscible | Miscible |

| Ethyl Acetate | Polar aprotic | Very Soluble / Miscible | Miscible |

| Ethanol | Polar protic | Very Soluble / Miscible | Miscible |

| Methanol | Polar protic | Very Soluble / Miscible | Miscible |

| Water | Polar protic | Sparingly Soluble | < 1 |

Experimental Protocols

Accurate determination of solubility is crucial for process development and optimization. The following section details a standardized gravimetric method for quantifying the solubility of this compound in an organic solvent.

Determination of Solubility by the Gravimetric Method

This method involves preparing a saturated solution of the solute (this compound) in a chosen solvent at a specific temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the remaining solute.[7][8]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks (e.g., 10 mL)

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

It is crucial to filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining microcrystals.

-

-

Gravimetric Analysis:

-

Pre-weigh a clean and dry evaporating dish (W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C, depending on the solvent's boiling point).

-

Continue drying until a constant weight is achieved. This is confirmed by periodic weighing until two consecutive readings are within ±0.0005 g.

-

Record the final weight of the evaporating dish with the dry solute (W₃).

-

Calculations:

-

Weight of the solute: W_solute = W₃ - W₁

-

Weight of the solvent: W_solvent = W₂ - W₃

-

Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) * 100

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of cyclohexene with hypochlorous acid. The following workflow diagram illustrates the key steps in this process.[9]

Logical Relationship of Solubility

The solubility of this compound is a function of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as follows:

References

- 1. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. Cyclohexanol: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chlorocyclohexane [chemister.ru]

- 6. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Chlorocyclohexanol synthesis from cyclohexene mechanism

An In-depth Technical Guide to the Synthesis of 2-Chlorocyclohexanol from Cyclohexene

Overview

The synthesis of this compound from cyclohexene is a classic example of an electrophilic addition reaction, specifically a halohydrin formation. This process is of significant interest in organic synthesis as it introduces two functional groups—a chlorine atom and a hydroxyl group—across a double bond in a stereospecific manner. The resulting vicinal halohydrin is a versatile intermediate for the synthesis of various organic compounds, including epoxides and amino alcohols. This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data.

Reaction Mechanism

The formation of this compound from cyclohexene in the presence of a chlorine source and water proceeds through a well-established electrophilic addition mechanism. The reaction is characterized by the formation of a cyclic chloronium ion intermediate, which dictates the stereochemical outcome of the product.

The key steps are as follows:

-

Electrophilic Attack and Formation of a Chloronium Ion: The reaction is initiated by the electrophilic attack of the pi electrons of the cyclohexene double bond on a chlorine source, such as chlorine (Cl₂) or hypochlorous acid (HOCl).[1][2] This attack leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion.[3][4][5] This cyclic intermediate prevents the formation of a classical carbocation, thus precluding any potential molecular rearrangements.[4]

-

Nucleophilic Attack by Water: With the chloronium ion formed, a nucleophile can attack one of the two carbon atoms in the ring. Since water is typically used as the solvent and is present in a large excess, it acts as the primary nucleophile, outcompeting the chloride ion.[1][3] The water molecule attacks from the side opposite to the chloronium bridge (anti-addition) due to steric hindrance.[1][5]

-

Deprotonation: The attack by water results in an oxonium ion intermediate. A final, rapid deprotonation step, typically involving another water molecule acting as a base, yields the neutral trans-2-chlorocyclohexanol product.[6] The trans stereochemistry is a direct consequence of the anti-addition of the chlorine and hydroxyl groups across the former double bond.[3]

Experimental Protocols

The following experimental procedure is adapted from a well-established protocol published in Organic Syntheses.[7] It details the preparation of the reagent and the subsequent synthesis and purification of the product.

Preparation of Hypochlorous Acid (HOCl) Solution

A solution of hypochlorous acid is prepared first to serve as the electrophilic chlorine source.

-

Initial Mixture: A solution of 25 g of mercuric chloride in 500 cc of water is prepared in a 5-liter flask. To this, 800 g of cracked ice is added.

-

Addition of Base: A cold solution of 190 g of sodium hydroxide in 500 cc of water is added to the flask.

-

Chlorination: A rapid stream of chlorine gas is passed into the mixture, which must be maintained below 5°C. The chlorine addition continues until the yellow precipitate of mercuric oxide just disappears.

-

Acidification: 1600 cc of cold 1.5 N nitric acid is added slowly with stirring.

-

Concentration Determination: The concentration of the resulting hypochlorous acid solution is determined by titrating a measured volume against a standard thiosulfate solution after adding it to an excess of acidified potassium iodide solution. The concentration is typically between 3.5 and 4 percent.

Synthesis of this compound

-

Reaction Setup: 123 g (1.5 moles) of cyclohexene is placed in a 5-liter round-bottomed flask equipped with a mechanical stirrer.

-

Reagent Addition: Approximately one-quarter of the calculated amount of the prepared hypochlorous acid solution is added to the cyclohexene. The mixture is stirred vigorously while maintaining the temperature between 15°C and 20°C.

-

Reaction Monitoring: The reaction progress is monitored by taking a 1 cc test portion and treating it with potassium iodide solution and dilute hydrochloric acid. The disappearance of the yellow color indicates the consumption of the hypochlorous acid.

-

Completion: Subsequent portions of the hypochlorous acid solution are added, repeating the process until the reaction is complete.

Isolation and Purification

-

Salting Out: The reaction mixture is saturated with salt (NaCl) to reduce the solubility of the organic product in the aqueous layer.

-

Steam Distillation: The product is isolated from the reaction mixture by steam distillation. Approximately 2 liters of distillate are collected.

-

Extraction: The distillate is saturated with salt, and the oily layer of this compound is separated. The aqueous layer is extracted once with approximately 250 cc of ether.

-

Drying and Concentration: The ether extract is combined with the main oily portion and dried over anhydrous sodium sulfate. The ether is then removed by distillation.

-

Final Distillation: The crude product is purified by distillation, collecting the fraction that boils at 87-89°C at 25 mm Hg.

Quantitative Data

The following table summarizes key quantitative data from the described experimental protocol and the physical properties of the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexene | 123 g (1.5 moles) | [7] |

| Reaction Conditions | ||

| Temperature | 15 - 20 °C | [7] |

| Product Yield & Properties | ||

| Yield | 150 - 165 g (75 - 83% of theoretical) | [7] |

| Boiling Point | 87 - 89 °C at 25 mm Hg | [7] |

| Molar Mass | 134.60 g/mol | [8] |

| IUPAC Name | 2-chlorocyclohexan-1-ol | [8] |

| Molecular Formula | C₆H₁₁ClO | [8] |

References

- 1. leah4sci.com [leah4sci.com]

- 2. Reaction Of Alkene With Hypochlorous Acid-Shine HOCl [hoclshine.com]

- 3. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. homework.study.com [homework.study.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical yield calculation for 2-Chlorocyclohexanol synthesis

An In-depth Technical Guide to Theoretical Yield Calculation for the Synthesis of 2-Chlorocyclohexanol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this compound and the precise calculation of its theoretical yield. The document outlines the underlying chemical reaction, a detailed experimental protocol, and a step-by-step methodology for determining the maximum possible product from a given set of reactants.

Reaction Overview

The synthesis of this compound is typically achieved through an electrophilic addition reaction. Cyclohexene, the starting material, reacts with hypochlorous acid (HOCl).[1][2] In this reaction, the electron-rich double bond of the cyclohexene molecule attacks the partially positive chlorine atom of HOCl. This is followed by a nucleophilic attack by water, leading to the formation of the chlorohydrin, this compound.[2]

The balanced chemical equation for this reaction is:

C₆H₁₀ + HOCl → C₆H₁₁ClO

(Cyclohexene + Hypochlorous Acid → this compound)

Experimental Protocol

The following protocol is based on established procedures for the synthesis of this compound from cyclohexene and a prepared hypochlorous acid solution.[1]

Materials:

-

Cyclohexene

-

Hypochlorous acid (HOCl) solution (typically 3.5-4%)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Large round-bottomed flask with a mechanical stirrer

-

Separatory funnel

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.[1]

-

Addition of Reactant: Cool the flask and slowly add a pre-calculated amount of a chilled hypochlorous acid solution in portions. The temperature of the reaction mixture should be maintained between 15°C and 20°C.[1]

-

Monitoring the Reaction: Stir the mixture vigorously. After each addition, check for the presence of excess hypochlorous acid using a potassium iodide-starch test. The reaction is complete when a slight excess of hypochlorous acid persists.[1]

-

Work-up and Isolation: Once the reaction is complete, saturate the aqueous solution with sodium chloride to reduce the solubility of the organic product.[1]

-

Steam Distillation: Perform a steam distillation to separate the this compound from the reaction mixture. Collect approximately 2 liters of distillate.[1]

-

Extraction: Saturate the distillate with sodium chloride and separate the oily layer of this compound. Extract the remaining aqueous layer once with approximately 250 mL of ether to recover any dissolved product.[1]

-

Drying and Purification: Combine the oily product layer with the ether extract and dry the solution over anhydrous sodium sulfate.[1] Remove the ether via distillation to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Theoretical Yield Calculation

The theoretical yield is the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% reaction efficiency.[3] The calculation involves identifying the limiting reagent, which is the reactant that is completely consumed first in a chemical reaction.[4][5]

Step 1: Determine the Moles of Each Reactant

Calculate the number of moles for each reactant using their mass or volume and molar mass/density.

-

Moles of Cyclohexene (C₆H₁₀):

-

Moles = Mass / Molar Mass[6]

-

Using the experimental protocol: 123 g of cyclohexene.

-

Moles of C₆H₁₀ = 123 g / 82.14 g/mol = 1.497 moles.

-

-

Moles of Hypochlorous Acid (HOCl):

-

This requires knowing the volume and concentration of the HOCl solution. For this example, let's assume 1200 mL of a 4.0% HOCl solution is used (density ≈ 1.0 g/mL).

-

Mass of solution = 1200 mL * 1.0 g/mL = 1200 g.

-

Mass of HOCl = 1200 g * 0.040 = 48.0 g.

-

Moles of HOCl = 48.0 g / 52.46 g/mol = 0.915 moles.

-

Step 2: Identify the Limiting Reagent

Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (1:1).

-

Moles of Cyclohexene = 1.497 mol

-

Moles of Hypochlorous Acid = 0.915 mol

Since the reaction proceeds in a 1:1 ratio, the reactant with the fewer number of moles will be consumed first. In this case, hypochlorous acid (0.915 mol) is the limiting reagent , and cyclohexene is the excess reagent.[4][7]

Step 3: Calculate Moles of Product

The number of moles of product formed is determined by the number of moles of the limiting reagent, based on the reaction stoichiometry.

-

Since the stoichiometric ratio between HOCl and C₆H₁₁ClO is 1:1, the moles of this compound produced will equal the moles of HOCl consumed.

-

Moles of C₆H₁₁ClO = 0.915 moles.

Step 4: Calculate Theoretical Yield in Grams

Convert the moles of the product to mass using its molar mass.

-

Theoretical Yield = Moles of Product * Molar Mass of Product

-

Theoretical Yield of C₆H₁₁ClO = 0.915 mol * 134.62 g/mol = 123.17 grams .

Data Summary

The quantitative data used for the theoretical yield calculation are summarized in the table below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |

| Cyclohexene | C₆H₁₀ | 82.14 | 123 g | 1.497 | Excess Reagent |

| Hypochlorous Acid | HOCl | 52.46 | 48.0 g | 0.915 | Limiting Reagent |

| This compound | C₆H₁₁ClO | 134.62 | 123.17 g | 0.915 | Product (Theoretical Yield) |

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for this compound synthesis.

Theoretical Yield Calculation Workflow

Caption: Workflow for calculating theoretical yield.

References

An In-depth Technical Guide to the Electrophilic Addition of Hypochlorous Acid to Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of hypochlorous acid (HOCl) to cyclohexene, a fundamental reaction in organic synthesis for the formation of halohydrins. The document details the reaction mechanism, stereochemistry, experimental protocols, and potential side reactions, presenting quantitative data in a structured format and illustrating key processes with detailed diagrams.

Core Concepts: Reaction Mechanism and Stereochemistry

The reaction between cyclohexene and hypochlorous acid is a classic example of an electrophilic addition. The mechanism proceeds through a two-step process initiated by the electrophilic attack of the chlorine atom from HOCl on the electron-rich pi bond of the cyclohexene ring.[1][2][3] This leads to the formation of a cyclic chloronium ion intermediate.[3][4][5]

The presence of water as a nucleophile is crucial in the second step. Water attacks the chloronium ion from the side opposite to the chlorine bridge, resulting in a backside attack.[4][6][7] This anti-addition dictates the stereochemistry of the product, leading exclusively to the formation of trans-2-chlorocyclohexanol.[6] The reaction is regioselective; however, with a symmetrical alkene like cyclohexene, the attack of the nucleophile can occur at either of the two carbons of the former double bond with equal probability, leading to a racemic mixture of enantiomers.[4][8]

dot

Experimental Protocols

A well-established method for the preparation of 2-chlorocyclohexanol from cyclohexene is detailed in Organic Syntheses.[9] This procedure involves the in-situ generation of hypochlorous acid followed by its reaction with cyclohexene.

Preparation of Hypochlorous Acid Solution[9]

A solution of hypochlorous acid is typically prepared by reacting chlorine gas with an aqueous suspension of mercuric oxide.

Materials:

-

Mercuric chloride (25 g)

-

Water (500 mL)

-

Cracked ice (800 g)

-

Sodium hydroxide (190 g in 500 mL of water, cold solution)

-

Chlorine gas

-

Nitric acid (1.5 N, 1600 mL, cold)

Procedure:

-

In a 5-L flask, dissolve mercuric chloride in water and add cracked ice.

-

Add the cold sodium hydroxide solution.

-

Pass a rapid stream of chlorine gas into the mixture, keeping the temperature below 5°C, until the yellow precipitate of mercuric oxide just disappears.

-

Slowly add the cold nitric acid with stirring.

-

The concentration of the resulting hypochlorous acid solution is determined by titration with a standard thiosulfate solution after reaction with potassium iodide in an acidic medium. The concentration is typically between 3.5 and 4 percent.

Synthesis of this compound[9]

Materials:

-

Cyclohexene (123 g, 1.5 moles)

-

Hypochlorous acid solution (calculated amount based on titration)

-

Sodium chloride

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, place the cyclohexene.

-

Add about one-fourth of the calculated amount of the hypochlorous acid solution. Maintain the temperature between 15° and 20°C and stir vigorously.

-

Monitor the reaction by testing a small portion with potassium iodide solution and dilute hydrochloric acid. The absence of a yellow color indicates the consumption of hypochlorous acid.

-

Continue adding the hypochlorous acid solution in portions until the reaction is complete, indicated by a slight excess of hypochlorous acid.

-

Saturate the solution with sodium chloride and perform steam distillation.

-

Collect the distillate (approximately 2 L) and saturate it with salt.

-

Separate the oily layer of this compound.

-

Extract the aqueous layer with ether and combine the ether extract with the oily layer.

-

Dry the combined organic phase with anhydrous sodium sulfate.

-

Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.

dot

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in the literature.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexene | 123 g (1.5 moles) | [9] |

| Product | ||

| This compound | 140-150 g | [9] |

| Yield | ||

| Percentage Yield | 70-75% | [9] |

| Physical Properties | ||

| Boiling Point | 80-82 °C at 15 mmHg | [9] |

Side Reactions and Further Transformations

While the formation of trans-2-chlorocyclohexanol is the primary reaction pathway, other reactions can occur under certain conditions.

-

Dichlorination: If the concentration of the chloride ion is significant, it can compete with water as a nucleophile, leading to the formation of trans-1,2-dichlorocyclohexane.

-

Oxidation: The product, this compound, can be oxidized to form 2-chlorocyclohexanone.[10][11]

-

Epoxidation: Treatment of trans-2-chlorocyclohexanol with a base can lead to an intramolecular SN2 reaction, forming cyclohexene oxide.[8]

This guide provides a detailed technical overview of the electrophilic addition of HOCl to cyclohexene. For further details and specific safety precautions, it is recommended to consult the original literature cited.

References

- 1. quora.com [quora.com]

- 2. Reaction Of Alkene With Hypochlorous Acid-Shine HOCl [hoclshine.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Stability of 2-Chlorocyclohexanol Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-chlorocyclohexanol in acidic environments. Under acidic conditions, this compound is generally unstable and undergoes a variety of rearrangements and subsequent reactions. The primary transformation pathways involve the formation of a carbocation intermediate, which can then lead to ring contraction, yielding cyclopentanecarbaldehyde, or undergo a hydride shift to form cyclohexanone. The kinetics and product distribution of these reactions are highly dependent on the specific reaction conditions, including acid strength, temperature, and solvent system. This document details the underlying reaction mechanisms, summarizes available (though limited) quantitative data, provides conceptual experimental protocols for studying these transformations, and outlines the key analytical techniques for product identification and quantification.

Introduction

This compound, a vicinal halohydrin, is a versatile intermediate in organic synthesis. Its stability is a critical factor in its handling, storage, and application in multi-step synthetic processes, particularly in the development of pharmaceutical compounds. While its reactions under basic conditions to form epoxides or ketones are well-documented, its behavior in acidic media is less quantitatively characterized but mechanistically predictable. This guide aims to consolidate the understanding of the acid-catalyzed reactions of this compound, providing a foundational resource for professionals in the field.

Reaction Mechanisms under Acidic Conditions

The primary reaction of this compound in the presence of an acid catalyst is a rearrangement. The reaction is initiated by the protonation of the hydroxyl group, which is a poor leaving group, to form a good leaving group, water.

Formation of the Carbocation Intermediate

The first step in the acid-catalyzed degradation of this compound is the protonation of the hydroxyl group by an acid (H-A). This is followed by the departure of a water molecule, leading to the formation of a secondary carbocation at the C-1 position of the cyclohexane ring.

Neighboring Group Participation and the Chloronium Ion Intermediate

The adjacent chlorine atom can play a crucial role in stabilizing the carbocation through neighboring group participation (NGP) . The lone pair of electrons on the chlorine atom can attack the carbocation center, forming a bridged, three-membered ring intermediate known as a chloronium ion . This participation can influence the rate of the reaction and the stereochemistry of the products.

Rearrangement Pathways

The carbocation or the chloronium ion intermediate can undergo two primary rearrangement pathways:

-

Ring Contraction (Pinacol-type Rearrangement): The C-C bond anti-periplanar to the departing water molecule (or the C-Cl bond in the chloronium ion) can migrate, leading to a ring contraction. This results in the formation of a protonated cyclopentanecarbaldehyde, which is then deprotonated to yield the final aldehyde product.

-

Hydride Shift: A hydride ion (H⁻) from an adjacent carbon can migrate to the carbocation center. This 1,2-hydride shift results in the formation of a more stable carbocation if possible, or directly leads to the formation of a protonated cyclohexanone. Subsequent deprotonation yields cyclohexanone.

The following diagram illustrates the proposed signaling pathways for the acid-catalyzed rearrangement of this compound.

Caption: Acid-catalyzed rearrangement of this compound.

Quantitative Data

Quantitative data on the kinetics and product distribution for the acid-catalyzed rearrangement of this compound is not extensively available in the peer-reviewed literature. The following table summarizes the expected outcomes and influential factors based on general principles of physical organic chemistry.

| Parameter | Expected Value/Trend | Influencing Factors |

| Reaction Rate | Increases with increasing acid concentration and temperature. | Acid strength (pKa), temperature, solvent polarity. |

| Rate Constant (k) | No specific values found in the literature. | Would need to be determined experimentally. |

| Activation Energy (Ea) | No specific values found in the literature. | Would be influenced by the stability of the carbocation/chloronium ion intermediate. |

| Product Ratio (Aldehyde:Ketone) | Dependent on the relative activation energies of the ring contraction and hydride shift pathways. | Stereochemistry of the starting material (cis/trans), solvent effects, nature of the acid catalyst. |

Experimental Protocols

The following sections outline conceptual protocols for investigating the stability and rearrangement of this compound under acidic conditions.

Kinetic Analysis Protocol

Objective: To determine the rate constant for the degradation of this compound under acidic conditions.

Materials:

-

This compound (cis and trans isomers, if possible)

-

Standardized solution of a strong acid (e.g., HCl, H₂SO₄) in a suitable solvent (e.g., water, dioxane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Internal standard for GC-MS analysis (e.g., dodecane)

-

Thermostatted reaction vessel

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen reaction solvent.

-

Equilibrate the reaction vessel containing a known volume of the acidic solution to the desired temperature.

-

Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated acidic solution with vigorous stirring.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).

-

Analyze the extracted samples by GC-MS or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

-

Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').

The following workflow diagram illustrates the experimental procedure for kinetic analysis.

Caption: Workflow for kinetic analysis of this compound.

Product Distribution Analysis Protocol

Objective: To identify and quantify the products of the acid-catalyzed rearrangement of this compound.

Materials:

-

Same as for kinetic analysis.

-

Authentic standards of cyclopentanecarbaldehyde and cyclohexanone.

Procedure:

-

Set up the reaction as described in the kinetic analysis protocol.

-

Allow the reaction to proceed to completion (e.g., after 10-20 half-lives, or until no starting material is detected).

-

Quench the entire reaction mixture and extract the organic products.

-

Analyze the extract by GC-MS.

-

Identify the products by comparing their retention times and mass spectra with those of the authentic standards.

-

Quantify the products by creating a calibration curve for each standard and using the internal standard method.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for separating and identifying the volatile products of the rearrangement reaction.

-

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating this compound, cyclopentanecarbaldehyde, and cyclohexanone.

-

Identification: Mass spectrometry provides fragmentation patterns that serve as a "fingerprint" for each compound, allowing for unambiguous identification.

-

Quantification: By using an internal standard and creating calibration curves, the concentration of each component in the reaction mixture can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for in-situ monitoring of the reaction progress and for structural elucidation of the products.

-

¹H NMR: Can be used to follow the disappearance of signals corresponding to this compound and the appearance of new signals for the aldehyde and ketone products. The aldehyde proton of cyclopentanecarbaldehyde would appear as a characteristic singlet around 9-10 ppm.

-

¹³C NMR: Provides information on the carbon skeleton of the products, confirming the ring contraction or the formation of the ketone.

Conclusion